molecular formula C14H18O2 B2617740 [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-81-4

[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2617740
CAS RN: 2287300-81-4
M. Wt: 218.296
InChI Key: SXTGOASTIHXWRQ-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. 1.1]pentanyl]methanol.

Mechanism of Action

The mechanism of action of [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects
Studies have shown that [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, as well as inhibiting the activation of NF-κB, a transcription factor involved in the inflammatory response. It also has analgesic effects by reducing pain sensitivity through the modulation of opioid receptors. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its relatively simple synthesis method. It also has a high yield and purity, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential as a novel anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory disorders. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has been studied for its potential therapeutic properties. Its anti-inflammatory, analgesic, and anti-cancer effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 4-methoxy-2-methylbenzaldehyde with bicyclo[1.1.1]pentan-1-ol in the presence of a Lewis acid catalyst. The resulting product is a white solid that can be purified through recrystallization.

Scientific Research Applications

[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential therapeutic properties. In particular, it has been investigated for its anti-inflammatory, analgesic, and anti-cancer effects.

properties

IUPAC Name

[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGOASTIHXWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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